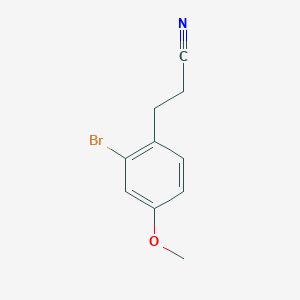
3-(2-Bromo-4-methoxyphenyl)propanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Bromo-4-methoxyphenyl)propanenitrile is an organic compound with the molecular formula C10H10BrNO and a molecular weight of 240.1 g/mol . It is characterized by the presence of a bromine atom, a methoxy group, and a nitrile group attached to a phenyl ring. This compound is primarily used in research and development settings and is not intended for human or veterinary use .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromo-4-methoxyphenyl)propanenitrile typically involves the bromination of 4-methoxyphenylpropanenitrile. The reaction is carried out under controlled conditions to ensure the selective bromination at the 2-position of the phenyl ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetonitrile or dichloromethane .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and safety .
化学反応の分析
Types of Reactions
3-(2-Bromo-4-methoxyphenyl)propanenitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group or further to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetonitrile), and catalysts (e.g., palladium, copper).
Reduction: Reducing agents (e.g., LiAlH4, hydrogen gas), solvents (e.g., ether, ethanol).
Oxidation: Oxidizing agents (e.g., KMnO4, CrO3), solvents (e.g., water, acetone).
Major Products Formed
Substitution: Formation of substituted phenylpropanenitriles.
Reduction: Formation of 3-(2-Bromo-4-methoxyphenyl)propanamine.
Oxidation: Formation of 3-(2-Bromo-4-hydroxyphenyl)propanenitrile or 3-(2-Bromo-4-carbonylphenyl)propanenitrile.
科学的研究の応用
3-(2-Bromo-4-methoxyphenyl)propanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(2-Bromo-4-methoxyphenyl)propanenitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the bromine and methoxy groups can influence its binding affinity and selectivity towards these targets .
類似化合物との比較
Similar Compounds
3-(4-Methoxyphenyl)propanenitrile: Lacks the bromine atom, which may result in different reactivity and biological activity.
3-(2-Chloro-4-methoxyphenyl)propanenitrile: Contains a chlorine atom instead of bromine, potentially altering its chemical and biological properties.
3-(2-Bromo-4-hydroxyphenyl)propanenitrile: Contains a hydroxyl group instead of a methoxy group, affecting its solubility and reactivity.
Uniqueness
3-(2-Bromo-4-methoxyphenyl)propanenitrile is unique due to the combination of its bromine, methoxy, and nitrile functional groups. This unique structure allows it to participate in a variety of chemical reactions and exhibit distinct biological activities compared to its analogs .
特性
分子式 |
C10H10BrNO |
|---|---|
分子量 |
240.10 g/mol |
IUPAC名 |
3-(2-bromo-4-methoxyphenyl)propanenitrile |
InChI |
InChI=1S/C10H10BrNO/c1-13-9-5-4-8(3-2-6-12)10(11)7-9/h4-5,7H,2-3H2,1H3 |
InChIキー |
LXDVWTFNSRZKJX-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C(C=C1)CCC#N)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


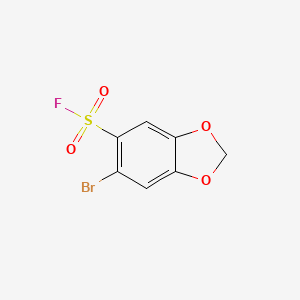
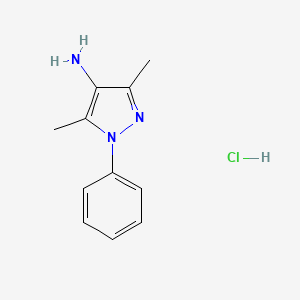
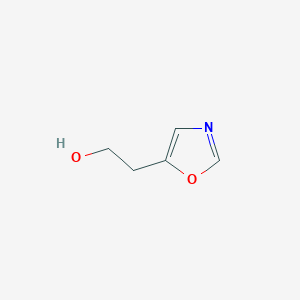

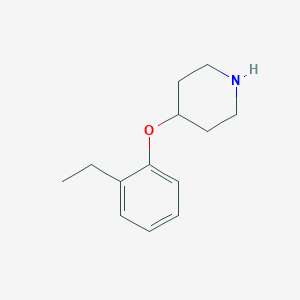


![(1S,6R)-2-Azabicyclo[4.2.0]octane-1-carboxylic acid](/img/structure/B13594131.png)
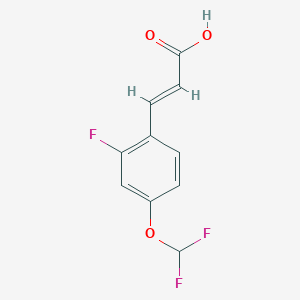
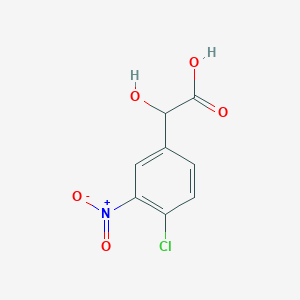
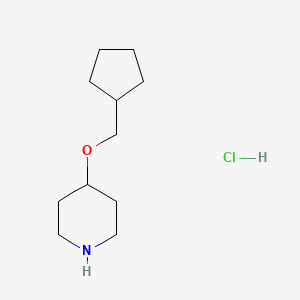

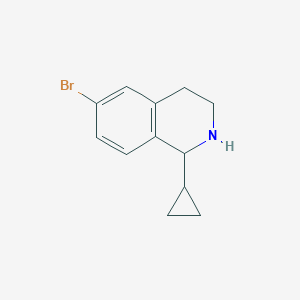
![(1R,5S,6R)-bicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B13594163.png)
